molecular formula C3HClF6 B143813 3-Chloro-1,1,1,2,2,3-hexafluoropropane CAS No. 134308-72-8

3-Chloro-1,1,1,2,2,3-hexafluoropropane

Cat. No. B143813
M. Wt: 186.48 g/mol
InChI Key: PUFSJRPTJJPPJP-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,2,2,3-hexafluoropropane is a fluorinated organic compound with the chemical formula C3HClF6 . It has a molecular mass of 186.48 .


Synthesis Analysis

The synthesis of similar compounds, such as 1,1,1,3,3,3-Hexafluoropropane, involves reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in the gas phase at temperatures between 250-400 °C, in the presence of a catalyst in the form of trivalent chromium (e.g., chromium (III) chloride) supported on carbon with low content of specific impurities .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1,1,1,2,2,3-hexafluoropropane consists of a carbon backbone with six fluorine atoms and one chlorine atom attached . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

3-Chloro-1,1,1,2,2,3-hexafluoropropane has a boiling point of approximately 16.74°C and a density of 1.2904 (estimate) .

Scientific Research Applications

Optical and Dielectric Properties in Polymer Films

Research has shown that compounds related to 3-Chloro-1,1,1,2,2,3-hexafluoropropane, like 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane, can significantly affect the optical and dielectric properties of polyimide thin films. These films exhibit high glass-transition temperatures and stability, making them suitable for various industrial applications (Jang et al., 2007).

Molecular Structures and Conformational Studies

Another area of research involves the molecular structure and conformational analysis of similar compounds, like 1,2-dichloro-1,1,2,3,3,3-hexafluoropropane. These studies, often using techniques like gas-phase electron diffraction, provide insights into the molecular behavior and stability of these compounds under different conditions (Postmyr, 1994).

Color Lightness and Polyimide Preparation

Investigations into the effects of different diamines and their fluorinated groups on the color lightness of polyimides are also prominent. For example, studies involving 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane have led to the development of organosoluble, light-colored fluorinated polyimides, which are significant for various industrial applications (Yang et al., 2003).

Catalytic Applications

Research has also been conducted on the catalytic properties of similar compounds. For instance, studies on the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane using metal fluoride catalysts reveal the potential for selective catalytic processes in industrial applications (Teinz et al., 2011).

Thermodynamic Properties

The thermodynamic properties of related compounds, such as 1,1,1,3,3,3-hexafluoropropane, have been extensively studied. These studies contribute to a better understanding of the physical properties and potential applications of these compounds in various industrial fields (Pan et al., 2012).

properties

IUPAC Name

3-chloro-1,1,1,2,2,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF6/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFSJRPTJJPPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455371
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,1,1,2,2,3-hexafluoropropane

CAS RN

422-57-1
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,1,2,2,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1,1,1,2,2,3-hexafluoropropane
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
3-Chloro-1,1,1,2,2,3-hexafluoropropane

Citations

For This Compound
7
Citations
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 322 books.google.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
SC Basak, BD Gute, GD Grunwald - Croatica chemica acta, 1996 - hrcak.srce.hr
A molecular similarity measure has been used to estimate the normal boiling points of a set of 267 haloalkanes with 1-4 carbon atoms. Molecular similarity/dissimilarity was quantified in …
Number of citations: 45 hrcak.srce.hr
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 236 books.google.com
T Tanuma, K Ohnishi, H Okamoto, T Miyajima… - Journal of fluorine …, 1992 - Elsevier
The relationship between 19 F chemical shifts in halogenated propanes and their structures are elucidated using MNDO calculations to determine the population of rotamers. The pairs …
Number of citations: 15 www.sciencedirect.com

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